molecular formula C19H14O B11856152 2-Methyl-4-phenylindeno[2,1-B]pyran CAS No. 62225-30-3

2-Methyl-4-phenylindeno[2,1-B]pyran

Cat. No.: B11856152
CAS No.: 62225-30-3
M. Wt: 258.3 g/mol
InChI Key: DGYQVBOFLCQSGM-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylindeno[2,1-B]pyran is a polycyclic heteroaromatic compound featuring a fused indeno-pyran scaffold with methyl and phenyl substituents at positions 2 and 4, respectively. The compound’s core structure—indeno[2,1-b]pyran—is characterized by a bicyclic system combining a benzene ring fused to a pyran moiety, which is modified by substituents that influence its reactivity and functionality .

Properties

CAS No.

62225-30-3

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

2-methyl-4-phenylindeno[2,1-b]pyran

InChI

InChI=1S/C19H14O/c1-13-11-17(14-7-3-2-4-8-14)19-16-10-6-5-9-15(16)12-18(19)20-13/h2-12H,1H3

InChI Key

DGYQVBOFLCQSGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3C=C2O1)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylindeno[2,1-B]pyran typically involves multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions . One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Ring Transformation Reactions

The pyran ring undergoes carbanion-induced transformations under basic conditions. Key pathways include:

a. Base-Mediated Ring Contraction
When treated with KOH in DMF, the compound reacts with carbanion sources (e.g., 4-methylpent-3-en-2-one) to form substituted styrene biaryls. The mechanism involves:

  • Michael addition of the carbanion at the C-6 position of the pyran ring.

  • Intramolecular cyclization between the carbonyl group and the C-3 position.

  • Decarboxylation and dehydration to yield final products .

Reaction ConditionsProducts FormedYield (%)
KOH/DMF, 4-methylpent-3-en-2-oneStyrene biaryls (e.g., 65 in Scheme 18 )60–75

b. Formation of Pyrazolo-Pyridine Derivatives
Reactions with 1,3-C,N-ambident nucleophiles (e.g., 5-aryl-3-cyanomethyl-1H-pyrazoles) yield pyrazolo[1,5-a]pyridines. The process involves nucleophilic attack at C-6, followed by cyclization and elimination .

Oxidation and Reduction

The compound’s redox behavior depends on reaction conditions:

a. Oxidation
The pyran oxygen and aromatic systems are susceptible to oxidation. For structurally related indeno-pyran aldehydes, oxidation with KMnO₄ converts aldehyde groups to carboxylic acids. While direct data for 2-methyl-4-phenylindeno[2,1-b]pyran is limited, analogous reactivity is expected.

b. Reduction
Reducing agents like NaBH₄ or LiAlH₄ target the pyran oxygen. In related compounds, reduction leads to dihydro-pyran derivatives or alcohol functionalities.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

a. Electrophilic Aromatic Substitution
The phenyl and indeno groups undergo nitration or sulfonation. For example:

  • Nitration at the para position of the phenyl group occurs with HNO₃/H₂SO₄.

  • Sulfonation favors the indeno ring’s electron-rich regions.

b. Nucleophilic Substitution
Nucleophiles (e.g., amines) attack electrophilic centers in the fused ring system. This is observed in reactions producing β-heteroaryl-α,β-didehydroamino derivatives .

Multicomponent Reactions

While synthesis routes are excluded per the query scope, multicomponent reactions involving aldehydes and malononitrile derivatives highlight the compound’s role as an intermediate in forming complex heterocycles .

Biological Activity Correlation

Reactivity directly influences biological interactions:

  • Oxidation products show enhanced antimicrobial activity due to increased polarity.

  • Substitution at the phenyl group modulates binding affinity to inflammatory pathway targets .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have highlighted the antitumor properties of indeno[2,1-b]pyran derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. A study involving related pyran derivatives showed promising results against Hep-G2 human cancer cells, indicating a potential pathway for developing new anticancer agents .

Antimicrobial Properties
The antimicrobial efficacy of 4H-pyran derivatives has been well-documented. Studies indicate that these compounds exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic processes . Given the structural similarities, 2-Methyl-4-phenylindeno[2,1-B]pyran may offer similar benefits.

Anti-inflammatory Effects
Compounds containing the indeno-pyran structure have been investigated for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

Materials Science Applications

Fluorescent Dyes
The unique electronic properties of this compound make it a suitable candidate for use as a fluorescent dye. Its ability to emit light upon excitation can be utilized in various imaging techniques and as a marker in biological assays .

Polymer Chemistry
Research indicates that indeno-pyran derivatives can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant in developing advanced materials for electronics and coatings .

Synthetic Methodologies

Catalytic Synthesis
The synthesis of this compound can be achieved through various catalytic methods. Recent advancements in green chemistry emphasize using environmentally friendly solvents and catalysts to improve yields and reduce waste during synthesis. For example, magnetized distilled water has been explored as a medium for synthesizing related pyran compounds efficiently .

Multicomponent Reactions
Multicomponent reactions (MCRs) are a powerful tool in organic synthesis that allow for the construction of complex molecules from simpler precursors in a single step. The application of MCRs in synthesizing indeno-pyran derivatives has shown to streamline the process while maintaining high selectivity and efficiency .

Case Studies

StudyFocusFindings
Foroughifar et al. (2021)Antimicrobial ActivityDemonstrated that pyran derivatives exhibited significant antibacterial activity against multiple strains .
Garazd et al. (2016)Antiviral PropertiesHighlighted the antiviral potential of pyran derivatives, suggesting similar applications for indeno-pyrans .
Wang et al. (2022)Catalytic SynthesisExplored the use of Ta-MOF as a catalyst for synthesizing 1,4-dihydropyran derivatives with high efficiency .

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 2-Methyl-4-phenylindeno[2,1-B]pyran, highlighting differences in substituents, molecular weights, melting points, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Activities References
2-Phenylindeno[2,1-b]pyran Phenyl at position 2 C₁₈H₁₂O 244.29 197–198 Intermediate in organic synthesis
6-Phenylindeno[2,1-b]pyran Phenyl at position 6 C₁₈H₁₂O 244.29 Not reported Thermochemical studies
2,3,4-Trimethylindeno[2,1-b]pyran Methyl at positions 2, 3, 4 C₁₅H₁₄O 210.27 Not reported Group Additivity Value (GAV) studies
3-Methoxy-12-(p-chlorophenyl)-naphtho[2,1-b]pyrano[2,3-d]pyrimidine Chlorophenyl, methoxy, pyrimidine C₂₇H₁₈ClN₃O₂ 463.91 Not reported Antimicrobial activity

Notes:

  • This compound is distinct due to its methyl group at position 2 and phenyl group at position 4, which may enhance steric effects and π-π interactions compared to simpler analogs like 2-Phenylindeno[2,1-b]pyran.
  • Substituted naphthopyrans (e.g., naphtho[2,1-b]pyrano[2,3-d]pyrimidines) exhibit significant antimicrobial activity, suggesting that halogenated aryl groups (e.g., p-chlorophenyl) enhance bioactivity .

Functional and Application-Based Comparisons

Photochromic Properties
  • Compound (I): 2-(p-Dimethylaminophenyl)-2-(p-methoxyphenyl)-5-methyl-7,9-dimethoxy-[2H]-naphtho[1,2-b]pyran demonstrates photochromism, a property absent in simpler indeno[2,1-b]pyrans. The electron-donating substituents (e.g., methoxy, dimethylamino) enable reversible color changes under UV light .

Biological Activity

2-Methyl-4-phenylindeno[2,1-B]pyran is a compound belonging to the class of indeno-pyrans, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its biological activity, synthesis, and relevant case studies.

Antimicrobial Activity

Research indicates that indeno-pyran derivatives exhibit significant antimicrobial properties. For example, a study on various pyran derivatives demonstrated their effectiveness against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported to range from 16 to 256 μg/ml for certain derivatives, highlighting their potential as antimicrobial agents .

Compound Bacterial Strain MIC (μg/ml)
Indeno-pyranStaphylococcus aureus32
Indeno-pyranEscherichia coli64
Indeno-pyranPseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that certain indeno-pyran derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have been found to inhibit cell proliferation and induce cell cycle arrest through various mechanisms, including the modulation of apoptotic pathways .

Mechanistic Insights

The mechanism of action for these compounds often involves the disruption of mitochondrial function and the generation of reactive oxygen species (ROS), which can lead to cell death in cancerous cells. Furthermore, studies suggest that these compounds may interact with specific molecular targets involved in cell signaling pathways related to growth and survival .

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions that utilize various catalysts to facilitate the formation of the indeno-pyran structure. Recent advancements have introduced greener synthesis methods utilizing microwave irradiation and solvent-free conditions, enhancing yield and reducing environmental impact .

Synthesis Pathway

  • Starting Materials : Phenylacetylene and appropriate carbonyl compounds.
  • Reaction Conditions : Use of Lewis acids or transition metal catalysts.
  • Final Product : Purification through recrystallization or chromatography.

Study on Antimicrobial Efficacy

In a recent study published in Frontiers in Chemistry, researchers evaluated the antimicrobial efficacy of several pyran derivatives, including those related to this compound. The study found that these compounds exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .

Research on Anticancer Properties

Another significant study focused on the anticancer properties of indeno-pyran derivatives demonstrated that these compounds could significantly reduce tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis through ROS generation and mitochondrial dysfunction, which are critical pathways in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 2-Methyl-4-phenylindeno[2,1-B]pyran with high purity?

  • Answer : Synthesis should prioritize regioselective cyclization and purification via column chromatography. Key steps include:

  • Reagent selection : Use catalysts like Lewis acids (e.g., AlCl₃) to stabilize intermediates during indeno-pyran ring formation .
  • Purification : Employ gradient elution with silica gel to separate byproducts. Validate purity via HPLC (≥98% purity threshold) and NMR to confirm absence of unreacted phenyl precursors .
  • Theoretical framework : Align with indene-annulation mechanisms to optimize reaction time and temperature (e.g., 80–100°C for 12–24 hours) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Answer : Combine:

  • ¹H/¹³C NMR : Assign aromatic protons and methyl groups using coupling constants and DEPT-135 experiments.
  • X-ray crystallography : Resolve steric hindrance or π-π stacking in solid-state structures .
  • Theoretical validation : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) .

Q. What theoretical frameworks guide the study of photophysical properties in this compound?

  • Answer : Use time-dependent DFT (TD-DFT) to model UV-Vis absorption bands. Correlate emission spectra with HOMO-LUMO gaps and substituent effects (e.g., electron-withdrawing groups red-shift absorption) . Experimental validation via fluorescence lifetime measurements (e.g., time-correlated single-photon counting) ensures alignment with computational predictions .

Advanced Research Questions

Q. How to design experiments addressing contradictions in reported reactivity of this compound under oxidative conditions?

  • Answer : Apply factorial design to isolate variables (e.g., oxidant strength, solvent polarity). For example:

  • Variable 1 : Compare meta-chloroperbenzoic acid (mCPBA) vs. H₂O₂/Fe²⁺ in acetonitrile.
  • Variable 2 : Monitor reaction progress via in-situ FTIR to detect epoxide intermediates .
  • Statistical analysis : Use ANOVA to identify dominant factors in regioselectivity discrepancies .

Q. What advanced computational methods predict the compound’s catalytic potential in asymmetric synthesis?

  • Answer :

  • Molecular docking : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) using AutoDock Vina.
  • MD simulations : Assess enantioselectivity via free-energy profiles (e.g., umbrella sampling) .
  • Validation : Compare predicted enantiomeric excess (ee) with HPLC data using chiral columns (e.g., Chiralpak IA) .

Q. How to resolve discrepancies in reported biological activity data for this compound?

  • Answer : Conduct meta-analysis of existing studies with criteria:

  • Standardization : Normalize IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7).
  • Methodological audit : Check for assay interference (e.g., autofluorescence in fluorescence-based assays) .
  • Collaborative validation : Reproduce results in multiple labs under controlled conditions (e.g., identical solvent/DMSO concentrations) .

Q. What interdisciplinary approaches enhance understanding of its environmental degradation pathways?

  • Answer : Combine:

  • Analytical chemistry : Use LC-MS/MS to identify degradation byproducts.
  • Microbiology : Isolate microbial consortia from contaminated sites for biodegradation studies.
  • Process engineering : Model degradation kinetics in bioreactors using COMSOL Multiphysics .

Methodological Frameworks

Q. How to ensure reproducibility in synthesizing and characterizing derivatives?

  • Answer : Follow FAIR principles :

  • Documentation : Publish detailed synthetic protocols (e.g., equivalents, stirring rates).
  • Data sharing : Deposit spectral data in open repositories (e.g., PubChem).
  • Peer validation : Submit samples to third-party labs for independent NMR/HRMS verification .

Q. What strategies integrate AI/ML in optimizing its synthetic routes?

  • Answer :

  • Algorithm selection : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts.
  • Active learning : Use Bayesian optimization to iteratively refine reaction conditions (e.g., solvent ratios) .
  • Validation : Compare AI-predicted yields with manual experiments .

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